3-Ethyl-1,3-benzoxazole-2(3H)-thione
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Overview
Description
3-Ethyl-1,3-benzoxazole-2(3H)-thione is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the thione group (a sulfur atom double-bonded to a carbon atom) in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by alkylation with ethyl iodide. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Polar solvents like ethanol or dimethylformamide
Catalyst/Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated benzoxazole derivatives
Properties
CAS No. |
40888-01-5 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-ethyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3 |
InChI Key |
ZYIQBSQJADGVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
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